Product packaging for N-Benzyloxycarbonylalanylprolinal(Cat. No.:CAS No. 108708-27-6)

N-Benzyloxycarbonylalanylprolinal

Cat. No.: B011104
CAS No.: 108708-27-6
M. Wt: 304.34 g/mol
InChI Key: FROFXOQSJFDKGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxycarbonylalanylprolinal is a synthetic dipeptide analog featuring a benzyloxycarbonyl (Cbz) protecting group and a critical C-terminal aldehyde moiety. This structure is designed primarily for investigative applications in biochemical and enzymology studies. The core research value of this compound lies in its potential function as a potent and selective inhibitor of proteolytic enzymes, particularly serine and cysteine proteases that recognize proline at the P1 position. The aldehyde group (-CHO) reacts reversibly with the active site serine or cysteine residue to form a hemiametal intermediate, mimicking the tetrahedral transition state of peptide bond hydrolysis. This mechanism allows researchers to effectively halt enzyme activity, making it an invaluable tool for probing protease function, enzyme kinetics, and substrate specificity in complex biological pathways. Its primary applications include use as a key intermediate in the rational design of more stable therapeutic agents, as a biochemical tool to study the role of specific proteases in disease pathologies such as cancer and inflammation, and in the exploration of proteolytic cascades in cellular signaling. The benzyloxycarbonyl protecting group ensures stability during synthetic procedures and can be selectively removed under mild acidic conditions for further chemical modifications. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N2O4- B011104 N-Benzyloxycarbonylalanylprolinal CAS No. 108708-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108708-27-6

Molecular Formula

C16H19N2O4-

Molecular Weight

304.34 g/mol

IUPAC Name

benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21)

InChI Key

FROFXOQSJFDKGW-UHFFFAOYSA-M

SMILES

CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2

Synonyms

N-benzyloxycarbonyl-alanylprolinal
N-benzyloxycarbonylalanylprolinal
Z-Ala-prolinal

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Benzyloxycarbonylalanylprolinal

Strategies for Peptide Synthesis of N-Benzyloxycarbonylalanylprolinal

The synthesis of this compound is a multi-step process that requires careful control over protecting group chemistry, peptide coupling, and the final modification of the C-terminus to yield the reactive aldehyde functionality.

Role of the N-Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis

The N-Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis, introduced by Leonidas Zervas and Max Bergmann in the 1930s. total-synthesis.com It serves as a temporary shield for the α-amino group of an amino acid, preventing unwanted side reactions during the formation of peptide bonds. ontosight.aicreative-peptides.com The Cbz group is a carbamate, which is stable under a variety of reaction conditions, including those that are basic or mildly acidic, making it compatible with many coupling reagents. total-synthesis.comontosight.ai

One of the key advantages of the Cbz group is its orthogonality to other common protecting groups used in peptide synthesis, such as Boc and Fmoc. total-synthesis.com This orthogonality allows for selective deprotection of different functional groups within a growing peptide chain. peptide.com The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction. total-synthesis.com Its removal is most commonly and cleanly achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. total-synthesis.comcreative-peptides.com Alternatively, strong acidic conditions like hydrogen bromide in acetic acid can also be used for deprotection. creative-peptides.combachem.com

The stability of the Cbz group helps to prevent racemization of the activated amino acid during the coupling step, a critical factor for maintaining the stereochemical integrity of the final peptide. creative-peptides.com

Table 1: Comparison of Common N-Terminal Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsStabilityKey Features
BenzyloxycarbonylCbz, ZH₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.comStable to base and mild acid total-synthesis.comWell-established, crystalline derivatives, resists racemization creative-peptides.com
tert-ButoxycarbonylBocStrong acid (e.g., TFA) creative-peptides.comStable to base and hydrogenolysis creative-peptides.comWidely used in solid-phase synthesis peptide.com
9-FluorenylmethyloxycarbonylFmocMild base (e.g., piperidine) creative-peptides.comStable to acid and hydrogenolysis creative-peptides.comStandard for solid-phase synthesis peptide.com

Optimization of Amino Acid Coupling Reactions

The formation of the peptide bond between N-Cbz-alanine and the proline derivative is a critical step that requires optimization to ensure high yield and purity. jpt.com This nucleophilic substitution reaction involves the activation of the carboxylic acid group of N-Cbz-alanine to make it more susceptible to attack by the amino group of the proline derivative. jpt.com

A variety of coupling reagents are available, each with its own mechanism and efficacy. jpt.com Common classes of coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to suppress side reactions and minimize racemization. jpt.comacs.org

Phosphonium salts: like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). jpt.com

Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). jpt.com

The choice of solvent, temperature, and reaction time also plays a crucial role in the efficiency of the coupling reaction. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for solution-phase peptide synthesis. acs.org The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stereochemical Considerations in Prolinal Moiety Formation

The final step in the synthesis of this compound involves the conversion of the C-terminal proline derivative into a prolinal (proline aldehyde). This transformation must be conducted under conditions that preserve the stereochemistry of both the alanine (B10760859) and proline residues. A common and effective method for this conversion is the oxidation of the corresponding protected dipeptide alcohol, N-Cbz-alanyl-prolinol.

The synthesis of peptide aldehydes can be achieved through two primary strategies: the reduction of a protected amino acid derivative or the oxidation of an amino alcohol. nih.gov For the synthesis of this compound, the latter approach is often favored. The precursor, N-Cbz-alanyl-prolinol, can be prepared and then oxidized to the aldehyde using a variety of mild oxidizing agents. Reagents such as the Dess-Martin periodinane (DMP) or Swern oxidation conditions are frequently employed for this purpose as they are known to minimize the risk of over-oxidation to the carboxylic acid and are generally compatible with the protecting groups present in the molecule.

Maintaining the stereochemical integrity at the α-carbon of the prolinal moiety is paramount, as the biological activity of peptide aldehydes is often highly dependent on their stereochemistry. The use of chiral starting materials, such as L-prolinol, can provide a foundation for stereochemical control. rsc.org Furthermore, the reaction conditions for both the peptide coupling and the final oxidation must be carefully selected to avoid epimerization.

Chemical Modifications and Analog Design for this compound

The this compound scaffold serves as a template for the design and synthesis of a wide array of analogs with potentially enhanced biological activity, selectivity, and pharmacokinetic properties.

Rational Design of N-Terminal and C-Terminal Derivatizations

Modifications at both the N-terminus and C-terminus of this compound can have a significant impact on its properties.

N-Terminal Derivatization: While the Cbz group is a useful protecting group, it can also be considered a part of the final pharmacophore. Analogs can be synthesized with alternative N-terminal protecting groups to explore their influence on activity. For instance, replacing the Cbz group with other acyl groups, such as acetyl or substituted benzoyl groups, can alter the lipophilicity and hydrogen bonding potential of the molecule. biosyntan.de Furthermore, the introduction of sulfonamide groups, like a 4-formyl-benzenesulfonic acid (FBSA) derivative, at the N-terminus can introduce a negative charge and alter fragmentation patterns in mass spectrometry, which can be useful for analytical purposes. nih.govdtu.dk

C-Terminal Derivatization: The aldehyde functionality at the C-terminus is a key feature of many protease inhibitors, as it can form a covalent but reversible bond with the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the active site of an enzyme. The reactivity of this aldehyde can be modulated by the synthesis of various derivatives. For example, conversion to a hydrazide or a hydroxamate can provide alternative interactions with the target enzyme. biosyntan.de Additionally, the aldehyde can serve as a chemical handle for further modifications, such as through aldehyde-alkyne-amine (A³) coupling reactions, to attach other functional groups or labels. nih.gov

Table 2: Examples of Potential N- and C-Terminal Derivatizations

TerminusDerivatization TypeExample Functional GroupPotential Impact
N-TerminalAcylationAcetyl, Palmitoyl biosyntan.deAltered lipophilicity and cell permeability
N-TerminalSulfonylationDansyl, p-Toluenesulfonyl (Tos) creative-peptides.comModified electronic properties and solubility
C-TerminalAmidationAlkyl amides, EDA-labels biosyntan.deIncreased stability, altered binding
C-TerminalEsterificationMethyl esters biosyntan.deMasking of the carboxylate, prodrug potential

Synthesis and Evaluation of Peptidomimetic Analogs (e.g., those inspired by other benzyloxycarbonyl-peptidyl inhibitors)

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced metabolic stability and oral bioavailability. nih.gov The design of peptidomimetic analogs of this compound can draw inspiration from other known benzyloxycarbonyl-peptidyl inhibitors.

The synthesis of such analogs often requires specialized techniques. For example, the formation of a triazole linkage can be achieved through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The evaluation of these peptidomimetic analogs typically involves in vitro assays to determine their inhibitory potency against the target enzyme and cell-based assays to assess their biological activity. Promising analogs may then be advanced to in vivo studies.

Methodologies for Conjugation with Functional Probes and Labels

The selective attachment of functional probes and labels to peptide structures like this compound is crucial for their use in biochemical and cellular studies. The C-terminal prolinal residue, which contains a reactive aldehyde functional group, serves as a prime target for chemoselective ligation reactions. This aldehyde is not commonly found in natural biopolymers, which allows for highly specific modification with minimal cross-reactivity to other functional groups within a complex biological environment. The primary strategies for conjugating probes to this aldehyde handle are through the formation of hydrazone and oxime linkages. thermofisher.comrsc.org These methods are valued for their high specificity and the ability to proceed under mild, aqueous conditions compatible with sensitive biomolecules. nih.govnih.gov

Hydrazone Formation

One of the most established methods for labeling aldehydes is their reaction with a hydrazine (B178648) derivative (R-NHNH₂). wikipedia.org This condensation reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form a stable C=N-N bond, known as a hydrazone. libretexts.orgyoutube.com

The reaction is typically performed in slightly acidic aqueous buffers. While generally reliable, the rate of hydrazone formation can be slow under purely physiological pH. nih.gov The stability of the resulting hydrazone bond is a key consideration; it is generally stable but can be susceptible to hydrolysis, especially at low pH. wikipedia.org However, the kinetics and stability are sufficient for many applications, including the labeling of molecules for analytical detection and cellular imaging. nih.govwikipedia.org A wide variety of functional probes, such as fluorescent dyes and affinity tags like biotin, are commercially available with hydrazide functionalities for this purpose. thermofisher.comnih.gov

Oxime Ligation

A superior and widely used alternative to hydrazone formation is oxime ligation. This reaction occurs between the peptide aldehyde and a probe functionalized with a hydroxylamine (B1172632) derivative, specifically an aminooxy group (R-O-NH₂). thermofisher.comnih.gov The reaction proceeds via a similar mechanism to hydrazone formation, resulting in a C=N-O bond, or an oxime linkage.

Oxime bonds are significantly more stable towards hydrolysis than hydrazone bonds, making this a more robust conjugation strategy for applications requiring long-term stability. thermofisher.comnih.gov The reaction is highly chemoselective and can be carried out efficiently under mild, slightly acidic aqueous conditions (typically pH 5-7). nih.govnih.gov The rate of oxime ligation can be substantially accelerated by the addition of a catalyst, with aniline (B41778) being the most common and effective. thermofisher.comnih.gov This catalytic effect allows for rapid and high-yield conjugation even at low concentrations of reactants. thermofisher.com Due to its stability and efficiency, oxime ligation is a preferred method for creating well-defined bioconjugates for a broad range of applications. rsc.orgnih.gov

The versatility of this approach is demonstrated by the availability of numerous aminooxy-functionalized probes, including a wide spectrum of fluorophores, polyethylene (B3416737) glycol (PEG) polymers for improving solubility and pharmacokinetic properties, and other reporter molecules. nih.govnih.gov

Interactive Data Tables

Table 1: Comparison of Aldehyde Conjugation Chemistries

FeatureHydrazone FormationOxime Ligation
Reactant on Probe Hydrazine / Hydrazide (-NHNH₂)Aminooxy (-ONH₂)
Product Linkage Hydrazone (C=N-N)Oxime (C=N-O)
Relative Stability Moderate; susceptible to hydrolysisHigh; more stable than hydrazones
Optimal pH Slightly acidicSlightly acidic (pH ~5-7)
Catalysis Aniline can be usedAniline is a highly effective catalyst
Reaction Speed Generally slowerFaster, especially with catalysis
Common Probes Biotin-hydrazide, Fluorescent hydrazidesAminooxy-functionalized dyes, Aminooxy-PEG

Table 2: Examples of Functional Probes for Aldehyde Ligation

Probe TypeFunctional GroupExample Probe NameResulting Conjugate Use
Affinity Label HydrazideBiotin-hydrazideDetection and purification
Fluorescent Label Hydrazide7-Diethylaminocoumarin-3-carbohydrazideFluorescence microscopy and assays
Fluorescent Label AminooxyAlexa Fluor 647 C₅-aminooxyacetamideHigh-resolution cellular imaging
Polymer AminooxyAminooxy-functionalized PEGImproving solubility and in vivo half-life
Peptide AminooxyAminooxy-bearing peptidesCreating complex peptide structures

Enzyme Inhibition: Mechanisms and Kinetic Characterization of N Benzyloxycarbonylalanylprolinal

Target Enzyme Identification and Specificity Profiling

The inhibitory action of this class of compounds is not random; it is directed with high precision towards a particular family of enzymes, demonstrating a selective, rather than broad-spectrum, profile.

The primary targets for N-benzyloxycarbonyl-peptide-prolinals are serine proteases. nih.govnih.gov Specifically, they are potent inhibitors of enzymes that cleave peptide bonds on the carboxyl side of a proline residue. nih.gov This targeted action is crucial in various biological pathways where proline-containing peptides act as hormones and neuropeptides. By inhibiting the degradation of these peptides, such compounds can modulate entire signaling cascades. nih.govwikipedia.org For instance, the enzyme prolyl endopeptidase is known to degrade neuropeptides like substance P, thyrotropin-releasing hormone, and luteinizing hormone-releasing hormone. nih.gov

Research has consistently shown that these inhibitors have a remarkable specificity for prolyl oligopeptidase (POP), also known as prolyl endopeptidase or post-proline cleaving enzyme. nih.govnih.govwikipedia.orgnih.gov This enzyme is a cytosolic serine protease that specifically hydrolyzes small peptides (less than 30 amino acids) at the C-terminal side of proline residues. wikipedia.org

Studies using N-benzyloxycarbonyl-prolyl-prolinal on purified rabbit brain prolyl endopeptidase and in homogenates of mouse tissues have confirmed its potent and specific inhibitory activity. nih.govnih.gov The high specificity is underscored by findings that a variety of other proteases remained unaffected even at inhibitor concentrations significantly higher than those needed to inhibit prolyl endopeptidase. nih.govscilit.com This selectivity makes these compounds valuable tools for studying the specific physiological roles of prolyl oligopeptidase. nih.govnih.gov

The inhibition profile of N-benzyloxycarbonyl-peptide-prolinals is decidedly selective. Unlike broad-spectrum inhibitors that might affect numerous proteases and lead to widespread physiological disruption, these compounds are finely tuned to interact with prolyl oligopeptidases. nih.gov For example, N-benzyloxycarbonyl-prolyl-prolinal was found to not affect a variety of other proteases at concentrations 150 times greater than its inhibition constant for prolyl endopeptidase. nih.govscilit.com This high degree of selectivity is attributed to the unique structure of the enzyme's active site, which includes a distinctive beta-propeller domain that limits access to larger proteins and specifically accommodates proline-containing oligopeptides. nih.gov This structural feature is exploited by the inhibitor, which is designed to fit snugly into this specific active site.

Kinetic Characterization of Enzyme Inhibition

The potency and mechanism of enzyme inhibition are quantified through kinetic studies, which reveal the affinity of the inhibitor for the enzyme and the nature of their interaction.

The inhibitory constant (Ki) is a critical measure of an inhibitor's potency; it represents the concentration of inhibitor required to decrease the maximum rate of the enzyme reaction by half. A lower Ki value signifies a higher binding affinity and greater potency.

N-benzyloxycarbonyl-peptide-prolinals are characterized by their extremely low Ki values, often in the nanomolar range, indicating very tight binding to their target enzyme. For instance, N-benzyloxycarbonyl-prolyl-prolinal is a potent inhibitor of prolyl endopeptidase with a Ki of 14 nM. nih.govnih.gov An even more potent analog, N-Benzyloxycarbonyl-valyl-prolinal, inhibits post-proline cleaving enzyme from ascidian sperm with a Ki value of 2.4 nM. nih.gov The potency of these aldehyde inhibitors is dramatically higher than their corresponding alcohol or acid forms, highlighting the crucial role of the terminal aldehyde group in the inhibitory mechanism. nih.gov

CompoundTarget EnzymeReported Ki ValueSource
N-Benzyloxycarbonyl-prolyl-prolinalProlyl Endopeptidase (Rabbit Brain)14 nM nih.gov
N-Benzyloxycarbonyl-prolyl-prolinalProlyl Endopeptidase (Mouse Tissue)14 nM nih.gov
N-Benzyloxycarbonyl-valyl-prolinalPost-Proline Cleaving Enzyme (Ascidian Sperm)2.4 nM nih.gov
N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidineProlyl Oligopeptidase (Human/Rat)0.8 nM nih.gov

The inhibitory action of N-benzyloxycarbonyl-peptide-prolinals is a classic example of competitive inhibition based on their function as transition-state analogs. nih.govnih.govnih.govacs.org

Competitive Inhibition: In this mechanism, the inhibitor structurally resembles the substrate and binds directly to the enzyme's active site. This binding is mutually exclusive; either the substrate or the inhibitor can bind, but not both at the same time. The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's shape, reducing its catalytic efficiency without preventing the substrate from binding. The inhibition cannot be overcome by increasing substrate concentration.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding also occurs at an allosteric site and becomes more effective at higher substrate concentrations.

The mechanism for N-benzyloxycarbonyl-peptide-prolinals involves the terminal aldehyde group, which acts as a "warhead". acs.org This aldehyde group is attacked by the hydroxyl group of the catalytic serine residue (Ser554 in POP) within the enzyme's active site. nih.govnih.gov This reaction forms a stable, covalent hemiacetal adduct. nih.govnih.gov This adduct is a tetrahedral structure that mimics the geometry of the fleeting transition state of the normal enzymatic reaction. By forming this stable analog of the transition state, the inhibitor effectively locks the enzyme in an inactive conformation, preventing it from proceeding with the cleavage of its natural substrate. nih.govnih.gov This direct competition for the active site serine residue is the hallmark of a competitive, transition-state inhibition mechanism.

Analysis of Michaelis-Menten Kinetics in the Presence of N-Benzyloxycarbonylalanylprolinal

No data is available regarding the effect of this compound on the Michaelis-Menten parameters, K_m and V_max, of any specific target enzyme.

Irreversible and Reversible Inhibition Dynamics

There is no available information to definitively classify the inhibition by this compound as either reversible or irreversible.

Elucidation of Covalent versus Non-Covalent Binding Mechanisms

Specific studies elucidating the binding mechanism of this compound with a target enzyme are not present in the available literature. Therefore, it cannot be confirmed whether the interaction is covalent or non-covalent.

Implications for Inhibitor Potency and Selectivity

Without knowledge of the binding mechanism and kinetic parameters, a meaningful discussion on the implications for the potency and selectivity of this compound cannot be constructed.

Structural Biology and Molecular Interaction Studies of N Benzyloxycarbonylalanylprolinal

Elucidation of Enzyme-Inhibitor Complex Structures

The determination of how an inhibitor like N-Benzyloxycarbonylalanylprolinal binds to its target enzyme is fundamental to understanding its mechanism of action. This is typically achieved through high-resolution structural biology techniques.

X-ray Crystallography of this compound-Bound Proteases

X-ray crystallography is a powerful method used to determine the three-dimensional atomic coordinates of molecules, including protein-inhibitor complexes. nih.gov This technique can reveal the precise orientation of the inhibitor within the enzyme's active site and the covalent or non-covalent bonds that stabilize the interaction. A search for crystallographic data for proteases bound to this compound did not yield any specific structures or related studies. While many protease-inhibitor complexes have been characterized using this method, nih.gov data for this specific compound appears to be unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Binding Interactions

Solution NMR spectroscopy is a key technique for studying protein-ligand interactions in a solution state that mimics physiological conditions. nih.gov It can provide information on which amino acid residues of the protein are involved in binding, characterize the conformational changes that occur upon binding, and determine the affinity of the interaction. nih.govmalvernpanalytical.com Despite the utility of NMR in mapping binding sites and studying dynamics, nih.gov no specific NMR studies detailing the interaction between this compound and any target proteases were found.

Molecular Docking and Computational Modeling of Binding Interactions

Computational methods are vital for predicting and analyzing how inhibitors interact with their targets, guiding further experimental work.

Prediction of Binding Modes and Affinities within Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method scores different binding poses to estimate binding affinity and identify plausible interaction modes. nih.gov Such studies are crucial for understanding the structural basis of inhibition and for designing more potent inhibitors. acs.orgnih.gov No molecular docking or computational studies specifically predicting the binding mode and affinity of this compound with any protease have been published in the reviewed literature.

Analysis of Key Residue Interactions and Potential Allosteric Effects

Computational analysis extends to identifying the key amino acid residues within the active site that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the inhibitor. wikipedia.org Furthermore, these models can explore the possibility of allosteric effects, where binding at one site influences the protein's activity at a distant site. nih.govnih.gov Allosteric modulation is an increasingly important concept in drug discovery. nih.gov There is currently no available research that analyzes key residue interactions or potential allosteric effects related to this compound binding to a protease.

In Silico Approaches for Rational Inhibitor Design

The development of potent and specific enzyme inhibitors is a cornerstone of modern drug discovery. In silico approaches, which utilize computational methods, have become indispensable in the rational design of new therapeutic agents. These techniques allow for the prediction of binding affinities and the exploration of molecular interactions between a ligand and its target protein, thereby guiding the synthesis of more effective inhibitors.

In the context of this compound and its target, prolyl endopeptidase, in silico methods such as molecular docking and molecular dynamics simulations are employed to elucidate the structural basis of inhibition. Molecular docking predicts the preferred orientation of the inhibitor when bound to the enzyme's active site, while molecular dynamics simulations provide insights into the dynamic behavior of the protein-inhibitor complex over time. These computational studies are instrumental in understanding the key interactions that govern the inhibitory potency of this compound and in designing novel analogs with improved properties.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR studies have been pivotal in identifying the key structural features required for potent inhibition of prolyl endopeptidase.

Identification of Pharmacophoric Elements Critical for Inhibitory Potency

The pharmacophore of a compound represents the essential three-dimensional arrangement of functional groups required for its biological activity. For this compound, several key pharmacophoric elements have been identified through structural and biochemical studies.

The crystal structure of Myxococcus xanthus prolyl endopeptidase (MX PEP) in complex with this compound (referred to as Z-Ala-prolinal in the study) reveals critical interactions within the enzyme's active site. The aldehyde group of the inhibitor forms a covalent hemiacetal linkage with the catalytic serine residue (Ser-533) of the enzyme. nih.gov This covalent modification is a hallmark of many serine protease inhibitors.

The proline ring of the inhibitor fits snugly into the S1 subsite of the enzyme, a pocket that is highly specific for proline residues. The benzyloxycarbonyl (Z) group and the alanine (B10760859) residue occupy the S2 and S3 subsites, respectively, making important hydrophobic and hydrogen bonding interactions with the enzyme. Specifically, the carbonyl group of the alanine residue forms a hydrogen bond with the backbone nitrogen of Asn-534, and the phenyl ring of the benzyloxycarbonyl group is involved in hydrophobic interactions. nih.gov

Stereochemistry plays a crucial role in the inhibitory activity. Studies on related non-peptide inhibitors have shown that the S-configuration at both the P1 (proline-like) and P2 positions is essential for potent inhibition, mimicking the natural L-amino acid preference of the enzyme. nih.gov

Quantitative Correlation Between Structural Modifications and Biological Activity

A QSAR study on beta-casein-derived inhibitory peptides revealed that increased hydrophobicity and molecular bulkiness of the amino acid residues at the P2 and P3 positions lead to enhanced inhibition. This is consistent with the observed binding mode of this compound, where the bulky and hydrophobic benzyloxycarbonyl group contributes significantly to binding. Such models typically use descriptors like hydrophobicity (e.g., logP), steric parameters (e.g., molar refractivity), and electronic parameters to quantify the effect of structural changes on activity.

A hypothetical QSAR data table for a series of this compound analogs might look like the following, where modifications are made to the P2 and P3 positions and correlated with the inhibitory concentration (IC50).

CompoundP2 SubstituentP3 Substituent (Z-group analog)LogPMolar RefractivityIC50 (nM)
1 AlanineBenzyloxycarbonyl3.285.610
2 ValineBenzyloxycarbonyl3.894.85
3 LeucineBenzyloxycarbonyl4.199.43
4 Alanine4-Fluorobenzyloxycarbonyl3.486.18
5 Alanine4-Chlorobenzyloxycarbonyl3.990.76

This table is illustrative and does not represent actual experimental data.

Iterative Design and Synthesis for Optimized Inhibitors

The insights gained from SAR and structural studies form the basis for the iterative design and synthesis of new, optimized inhibitors. This process involves a cycle of designing new compounds based on existing knowledge, synthesizing them, and then testing their biological activity. The results of these tests then feed back into the design of the next generation of inhibitors.

Research on analogs of the closely related Z-Pro-prolinal demonstrates this iterative process. By modifying the N-acyl group and the terminal aldehyde, researchers have developed new inhibitors with significantly improved potency. For instance, replacing the benzyloxycarbonyl group with other acyl groups and substituting the terminal prolinal with other heterocyclic aldehydes have led to the discovery of inhibitors with IC50 values in the sub-nanomolar range.

The following table illustrates a hypothetical iterative design process starting from a lead compound similar to this compound.

IterationCompoundRationale for ModificationResulting IC50 (nM)
1 Lead Compound (e.g., Z-Ala-Prolinal)-10
2 Analog 1Replace Alanine with Valine to increase hydrophobicity in S2 pocket.5
3 Analog 2Introduce a fluorine atom on the phenyl ring of the Z-group to modulate electronic properties.8
4 Analog 3Based on the success of Analog 1, replace Alanine with Leucine for further hydrophobic interaction.3

This table is illustrative and does not represent actual experimental data.

This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization and has the potential to yield highly potent and selective inhibitors of prolyl endopeptidase based on the this compound scaffold.

Advanced Applications of N Benzyloxycarbonylalanylprolinal in Biochemical Research

N-Benzyloxycarbonylalanylprolinal as a Biochemical Probe for Protease Function

The utility of this compound as a biochemical probe stems from its ability to act as a transition-state analogue inhibitor for specific proteases. Its structure, featuring an alanyl-prolinal dipeptide sequence capped with a benzyloxycarbonyl group, allows it to fit into the active site of enzymes that cleave peptide bonds C-terminal to proline residues. The terminal aldehyde group is key to its inhibitory activity.

This compound and its analogues, such as N-Benzyloxycarbonyl-valyl-prolinal and Z-Pro-Prolinal, are instrumental in dissecting the roles of prolyl endopeptidases (PREP) or post-proline cleaving enzymes (PPCE). nih.gov These enzymes are serine proteases that play significant roles in the metabolism of proline-containing peptides and proteins. By inhibiting these enzymes, researchers can effectively study the consequences of their functional loss.

Investigating the Roles of Proteases in Cellular and Subcellular Processes

This compound and related compounds are employed to investigate the function of prolyl oligopeptidases in complex cellular events. For example, inhibitors like Z-Pro-Prolinal have been used to study the translocation of metabolic enzymes under cellular stress. In one study, researchers investigated the ability of prolyl oligopeptidase (POP) inhibitors to prevent the stress-induced translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from the cytoplasm to the nucleus and mitochondria in cell cultures. nih.gov The study demonstrated that Z-Pro-Prolinal could inhibit this translocation in monkey fibroblast cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), suggesting a role for prolyl oligopeptidase in this specific stress response pathway. nih.gov This highlights how such inhibitors can be used to link a specific enzyme's activity to subcellular protein trafficking events.

Utilization in Enzyme Activity Assays and Diagnostic Tools

Enzyme activity assays are fundamental tools in biochemistry, used to quantify the presence and activity of specific enzymes. nih.govnih.gov Inhibitors like this compound are critical components in these assays, serving as controls or as tools to distinguish the activity of a specific protease from others in a complex biological sample.

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters determined through these assays. For instance, the related inhibitor N-Benzyloxycarbonyl-valyl-prolinal was found to be a potent inhibitor of post-proline cleaving enzyme from ascidian sperm, exhibiting a Ki value of 2.4 nM. nih.gov Another analogue, Z-Pro-Prolinal, shows an IC50 of 0.4 nM for porcine prolyl endopeptidase. medchemexpress.com By using such potent and specific inhibitors, researchers can develop highly sensitive assays to measure the activity of prolyl oligopeptidase in tissue homogenates or cell lysates, which could have future diagnostic applications for conditions where this enzyme's activity is dysregulated.

Inhibitor CompoundTarget EnzymePotency (IC50 / Ki)Source Organism/System
N-Benzyloxycarbonyl-valyl-prolinalPost-proline cleaving enzymeKi: 2.4 nMAscidian Sperm
Z-Pro-ProlinalProlyl endopeptidase (PREP)IC50: 0.4 nMPorcine
Z-Pro-ProlinalProlyl endopeptidase (PREP)Ki: 3.7 nMBovine Brain

This table presents inhibitory constants for compounds analogous to this compound, demonstrating their high potency against target enzymes. Data sourced from nih.govmedchemexpress.com.

Development of Fluorescent or Radiometric Reporter Systems

To monitor enzyme activity in real-time within cellular or in vivo systems, inhibitors can be modified to create reporter probes. nih.gov A common strategy involves attaching a fluorescent or radiometric tag to the inhibitor. While specific examples for this compound are not detailed in available literature, the principle involves synthesizing a version of the inhibitor linked to a fluorophore. When the inhibitor binds to its target protease, the local environment of the fluorophore changes, leading to a detectable change in fluorescence. This "turn-on" or "turn-off" signal can be used to map the location and activity of the protease in living cells or tissues. nih.govnih.gov Such probes are invaluable for high-throughput screening of other potential inhibitors and for studying the dynamic regulation of protease activity.

Contributions to Understanding Proteolytic Pathways in Disease Models

The dysregulation of proteolytic enzymes is a hallmark of many diseases. Prolyl oligopeptidase, the target of this compound, has been implicated in neurodegenerative disorders, inflammation, and cancer. Inhibitors are therefore crucial for research into the mechanisms of these diseases.

Insights into Mechanisms of Inflammation and Immune Response

Prolyl oligopeptidase is known to modulate inflammatory pathways by processing signaling peptides. While direct studies using this compound in inflammation models are limited, the known functions of its target enzyme suggest its potential utility. For example, prolyl oligopeptidase can degrade substance P, a neuropeptide involved in neurogenic inflammation. By inhibiting this enzyme, a probe like this compound could be used to study the role of substance P regulation in inflammatory conditions. The use of inhibitors of other proteases, such as curcumin (B1669340) for NF-κB pathways, has established a clear precedent for using enzyme inhibitors to dissect inflammatory signaling cascades. nih.gov

Elucidation of Dysregulated Cell Signaling Pathways

Proteases are key players in cell signaling, and their inhibition can help untangle complex pathways. The use of the related inhibitor Z-Pro-Prolinal to study cellular responses to toxins provides a strong example. In studies with monkey fibroblast cells, Z-Pro-Prolinal was shown to block the production of reactive oxygen species (ROS) induced by the neurotoxin 6-OHDA. nih.gov This finding suggests that prolyl oligopeptidase activity is linked to oxidative stress signaling. By inhibiting the enzyme, the inhibitor effectively uncoupled the toxic stimulus from the downstream effect of ROS production, helping to elucidate a specific step in the dysregulated signaling cascade. nih.gov This demonstrates the power of such compounds to pinpoint the involvement of a specific protease in a broader pathological process.

Experimental ModelInhibitor UsedObserved EffectImplied Pathway
Monkey Fibroblast Cells (CV1-P) + 6-OHDAZ-Pro-ProlinalInhibition of GAPDH translocationCellular Stress Response
Monkey Fibroblast Cells (CV1-P) + 6-OHDAZ-Pro-ProlinalBlockade of ROS productionOxidative Stress Signaling

This table summarizes findings from a study using the analogous inhibitor Z-Pro-Prolinal to investigate its effect on cellular pathways under neurotoxic stress. Data sourced from nih.gov.

Research Implications for Cardiovascular and Neurological Disorders

The enzyme targeted by this compound and its analogues, prolyl oligopeptidase (PREP), is deeply implicated in both neurological and cardiovascular processes. PREP is a serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues. This activity is crucial because many biologically active neuropeptides and peptide hormones contain proline, which makes them resistant to degradation by other common proteases.

Neurological Disorders: PREP is highly expressed in the brain and its activity has been linked to neurodegenerative diseases. frontiersin.org Research suggests PREP is involved in the metabolism of neuroactive peptides that influence learning, memory, and mood. frontiersin.org Consequently, inhibitors of PREP have been extensively studied in animal models of cognitive dysfunction and amnesia, with some showing memory-enhancing effects. frontiersin.org Furthermore, PREP has been found to interact with proteins central to the pathology of neurodegenerative conditions, such as alpha-synuclein (B15492655) (implicated in Parkinson's disease) and tau (implicated in Alzheimer's disease). nih.gov PREP inhibitors have been shown to reduce the aggregation of alpha-synuclein, suggesting a therapeutic potential beyond simply modulating neuropeptide levels. nih.gov The investigation of PREP inhibitors is a key area of research for developing treatments for Alzheimer's, Parkinson's, and other neurodegenerative conditions. tandfonline.com

Cardiovascular Disorders: The role of PREP in the cardiovascular system is linked to its ability to metabolize vasoactive peptides, which regulate blood pressure and vascular tone. Studies have identified PREP activity in vascular tissues, including the aorta and mesenteric artery, where it can inactivate peptides like angiotensins, bradykinin, and substance P. nih.gov By regulating the levels of these potent hormones, PREP and its inhibitors have the potential to influence cardiovascular function. While direct clinical applications are still under investigation, the presence and activity of this enzyme in vascular tissue make it a subject of interest for understanding and potentially treating cardiovascular diseases. nih.gov

Foundations for Therapeutic Agent Development Research

Preclinical research has firmly established peptide aldehydes ending in a prolinal residue as potent and highly specific inhibitors of prolyl oligopeptidase (PREP). The design of these molecules, such as N-Benzyloxycarbonyl-valyl-prolinal, is based on creating a transition-state analogue that mimics the substrate at the point of enzymatic cleavage. nih.gov

The mechanism of action involves the aldehyde group of the inhibitor, which is highly electrophilic. When the inhibitor binds to the active site of the PREP enzyme, the aldehyde carbon is attacked by the hydroxyl group of the catalytic serine residue (Ser554). This forms a stable, reversible covalent bond, creating a tetrahedral hemiacetal complex. nih.gov This complex mimics the transition state of the normal peptide-cleavage reaction but is far more stable, effectively locking the enzyme in an inactive state and preventing it from processing its natural substrates. nih.govnih.gov The specificity of these inhibitors arises from the peptide portion of the molecule, which fits into the substrate-binding pockets of the enzyme. For instance, N-Benzyloxycarbonyl-valyl-prolinal was found to be a powerful inhibitor of PREP from ascidian sperm, with a Ki value in the nanomolar range, demonstrating its high affinity and potency. nih.gov

Inhibitory Activity of Prolinal-Containing Peptide Aldehydes on Prolyl Oligopeptidase (PREP)

Inhibitor CompoundTarget Enzyme SourceInhibition Constant (Ki)Mechanism of Action
N-Benzyloxycarbonyl-valyl-prolinalAscidian Sperm PREP2.4 nMTransition-state aldehyde inhibitor nih.gov
N-BenzyloxycarbonylprolylprolinalPorcine Brain PREPNot specified, but forms stable adductForms tetrahedral hemiacetal with catalytic serine nih.gov

The fundamental structure of this compound represents a versatile chemical scaffold for drug discovery. A scaffold is a core molecular structure upon which various chemical modifications can be made to develop new compounds with optimized properties. In this case, the scaffold can be described as [Protecting Group]-[Peptide Sequence]-[Prolinal] .

Each component of this scaffold can be systematically altered to fine-tune the inhibitor's characteristics:

The Peptide Sequence (e.g., -Alanyl-): The amino acid(s) preceding the terminal prolinal are crucial for determining the inhibitor's specificity and affinity for the target protease. By substituting alanine (B10760859) with other amino acids (like valine in N-Benzyloxycarbonyl-valyl-prolinal), researchers can adjust how well the inhibitor fits into the S2 and other subsites of the enzyme's active site, thereby modulating its potency and selectivity. nih.gov

The Prolinal: The C-terminal prolinal residue with its aldehyde "warhead" is essential for the inhibitory mechanism against prolyl oligopeptidases. nih.gov

The N-terminal Protecting Group (e.g., Benzyloxycarbonyl-): This group can be modified to improve physicochemical properties such as solubility, cell permeability, and metabolic stability, which are critical for developing a successful drug candidate.

This scaffold approach allows medicinal chemists to generate a library of related compounds and screen them for enhanced potency, greater selectivity over other proteases, and better pharmacokinetic profiles, forming a foundational strategy for modern drug development.

While the primary research focus for prolinal-based inhibitors has been on human prolyl oligopeptidase, the underlying principle of using peptide aldehydes to target proteases is broadly applicable, including in the fight against infectious diseases. Many pathogens, particularly viruses, rely on their own proteases to replicate and mature. frontiersin.org These viral proteases are often essential for cleaving large viral polyproteins into functional individual proteins needed to assemble new virus particles. frontiersin.org Inhibiting these proteases effectively stops the viral life cycle.

Peptide aldehydes have been explored as inhibitors for a range of viral proteases, including those from HIV and coronaviruses. deepdyve.comnih.gov For example, studies on the SARS-coronavirus main protease (SARS-CoV Mpro), a cysteine protease, found that various peptide aldehydes could act as inhibitors. nih.govnih.gov Interestingly, these studies revealed that the high reactivity of the aldehyde group could sometimes overcome the strict substrate specificity of the enzyme, meaning that peptides not perfectly matching the enzyme's preferred sequence could still show inhibitory activity. nih.gov This suggests that a scaffold like this compound could be adapted to target viral proteases. By modifying the peptide sequence to match the cleavage sites recognized by a specific viral protease, it is theoretically possible to develop potent antiviral agents based on this chemical framework.

Application of Peptide Aldehydes Against Pathogen Proteases

Inhibitor ClassPathogen TargetTarget ProteaseObserved Effect
Peptide AldehydesHIVHIV Protease (Aspartic Protease)Inhibition with IC50 in the micromolar range deepdyve.com
Pentapeptide AldehydesSARS-CoronavirusMain Protease (Mpro) (Cysteine Protease)Inhibition with Ki values in the micromolar range nih.govnih.gov
Peptide AldehydesHepatitis A Virus3C Proteinase (Cysteine Protease)Demonstrated inhibitory activity acs.org

Future Directions and Emerging Research Avenues for N Benzyloxycarbonylalanylprolinal

Exploration of Novel and Undiscovered Target Proteases

The primary known targets for prolinal-containing peptide inhibitors, such as N-Benzyloxycarbonylalanylprolinal, are post-proline cleaving enzymes (PPCEs) and dipeptidyl peptidases (DPPs). nih.govnih.govnih.gov These serine proteases are crucial in various physiological processes, and their dysregulation is implicated in numerous diseases. preprints.orgmdpi.com The future exploration for novel targets of this compound and its analogs will likely extend to other members of these protease families and potentially uncover entirely new classes of interacting enzymes.

Research into the inhibitory activity of related compounds, such as N-Benzyloxycarbonyl-valyl-prolinal, has demonstrated potent and specific inhibition of post-proline cleaving enzyme. nih.gov This provides a strong rationale for systematically screening this compound against a wider array of PPCEs from different tissues and organisms. Furthermore, given the role of DPP-4 in type 2 diabetes, exploring the inhibitory potential of this compound analogs against other DPP family members (e.g., DPP-8, DPP-9) could reveal new therapeutic opportunities. nih.govusc.edudiabetesjournals.org

The search for undiscovered targets will necessitate moving beyond candidate-based approaches. Unbiased screening methodologies will be critical in identifying off-target interactions that could lead to new therapeutic applications or explain potential side effects.

Table 1: Potential Protease Targets for this compound Analogs

Protease FamilySpecific ExamplesKnown Roles
Post-Proline Cleaving Enzymes (PPCEs)Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase IV (DPP-4)Neuropeptide processing, glucose metabolism
Other Dipeptidyl PeptidasesDPP-8, DPP-9, Fibroblast Activation Protein (FAP)Immune regulation, cancer progression
Cysteine ProteasesCathepsinsAntigen presentation, bone remodeling
MetalloproteasesMatrix Metalloproteinases (MMPs)Extracellular matrix remodeling, inflammation

Development of Advanced and Stereoselective Synthetic Strategies for Complex Analogs

The development of novel analogs of this compound with enhanced potency, selectivity, and pharmacokinetic properties hinges on the advancement of synthetic methodologies. A key challenge lies in the stereoselective synthesis of these peptide-like molecules, as the stereochemistry of each amino acid residue is crucial for its interaction with the target protease.

Future synthetic strategies will likely focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry at the alanine (B10760859) and proline positions, thus avoiding tedious chiral resolutions.

Solid-Phase Peptide Synthesis (SPPS): Adapting SPPS methods to incorporate the C-terminal prolinal moiety, which would enable the rapid generation of diverse analog libraries.

Novel Protecting Group Strategies: Developing new protecting groups for the N-terminus and the aldehyde functionality that are orthogonal to each other and can be removed under mild conditions.

These advanced synthetic approaches will facilitate the creation of a wide array of analogs for structure-activity relationship (SAR) studies, ultimately leading to the identification of compounds with superior therapeutic profiles.

Integration with High-Throughput Screening and Proteomics Technologies

The convergence of high-throughput screening (HTS) and proteomics offers a powerful platform for accelerating the discovery and characterization of this compound analogs.

High-Throughput Screening (HTS): HTS assays are essential for rapidly evaluating large libraries of this compound derivatives against specific protease targets. nih.gov The development of robust and sensitive HTS assays, such as fluorescence-based or luminescence-based reporter assays, will be crucial. nih.gov These assays can be miniaturized and automated to screen thousands of compounds in a cost-effective and time-efficient manner.

Proteomics and Chemoproteomics: Proteomics technologies, particularly chemoproteomics, are instrumental in identifying the cellular targets of this compound and its analogs on a proteome-wide scale. nih.govnih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes probes that covalently bind to the active site of enzymes. nih.govbiorxiv.org By designing an activity-based probe derived from this compound, researchers can identify its direct targets in complex biological samples, such as cell lysates or even in living organisms. nih.gov This approach can confirm on-target engagement and uncover novel off-target interactions. nih.gov

Table 2: Technologies for Advancing this compound Research

TechnologyApplicationPotential Impact
High-Throughput Screening (HTS)Rapidly screen analog libraries for inhibitory activity.Accelerate the identification of lead compounds.
Activity-Based Protein Profiling (ABPP)Identify direct cellular targets of the compound.Elucidate the mechanism of action and identify off-targets.
Quantitative ProteomicsAnalyze changes in protein expression upon treatment.Understand the downstream cellular effects of inhibition.

Q & A

Q. What are the optimal synthetic routes for N-Benzyloxycarbonylalanylprolinal, and how do protective group strategies influence yield?

  • Methodological Answer : this compound is synthesized via a multi-step process involving the benzyloxycarbonyl (Cbz) protective group. The Cbz group is typically introduced using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to protect the amine moiety of alanine. Subsequent coupling with proline aldehyde requires precise stoichiometric control to avoid racemization. For example, highlights >97% purity for related Cbz-protected amino acids when using HPLC (High-Performance Liquid Chromatography) for purification . Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., DMF or THF), and catalytic agents like HOBt (Hydroxybenzotriazole) for amide bond formation.

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Based on analogous Cbz-protected compounds (e.g., N-Benzyloxycarbonyl-L-phenylalanine), storage at 0–6°C under inert gas (e.g., argon) is recommended to prevent hydrolysis of the Cbz group . Stability testing under varying pH (3–9) and temperature conditions (4–25°C) should be conducted using LC-MS to monitor degradation products. emphasizes avoiding moisture and light exposure, with silica gel desiccants used for long-term storage .

Advanced Research Questions

Q. What advanced analytical techniques are critical for characterizing this compound’s stereochemical integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolves stereochemical configurations. For example, highlights the use of COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm proline’s ring puckering and alanine’s chiral center .
  • Chiral HPLC : Utilize a Chiralpak® column with a hexane/isopropanol gradient to separate enantiomeric impurities, ensuring ≥98% enantiomeric excess (ee) .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of molecular geometry, as demonstrated in studies of structurally related boronic acid derivatives .

Q. How can researchers address contradictory data on this compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : Discrepancies in coupling efficiency may arise from solvent polarity or catalyst selection. For example:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote epimerization. shows that dichloromethane (DCM) reduces side reactions in Cbz-protected alanine derivatives .
  • Catalytic Systems : Compare HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) vs. DCC (Dicyclohexylcarbodiimide) for amide bond formation. LC-MS monitoring of reaction intermediates (e.g., active esters) can identify optimal conditions .

Contradictions and Mitigation Strategies

Q. Why do some studies report rapid degradation of this compound in aqueous buffers, while others claim stability?

  • Analysis : Degradation rates depend on buffer composition and temperature. For instance:
  • Phosphate Buffers : Accelerate hydrolysis due to nucleophilic attack on the Cbz group.
  • Boronate Buffers : Stabilize aldehyde moieties via reversible complexation, as seen in benzyloxyphenylboronic acid studies .
    • Mitigation : Pre-formulate the compound in lyophilized form and reconstitute in anhydrous DMSO immediately before use .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound for protease inhibition assays?

  • Stepwise Guidance :

Protection : React L-alanine with Cbz-Cl in THF/NaHCO₃ (0°C, 2 hours).

Coupling : Add proline aldehyde and HATU/DIPEA (room temperature, 12 hours).

Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Validation : Confirm aldehyde functionality via FTIR (ν~1720 cm⁻¹ for C=O stretch) and ¹H NMR (δ~9.5 ppm for aldehyde proton) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.